molecular formula C12H19NO5 B176155 Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate CAS No. 170123-25-8

Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate

Cat. No. B176155
M. Wt: 156.18 g/mol
InChI Key: XSFVPTGDKAJZDH-UHFFFAOYSA-N
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Description

Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate is an organic compound with the CAS Number: 170123-25-8 and a linear formula of C12H19NO5 . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .


Synthesis Analysis

The synthesis of Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate involves the reaction of potassium tert-butoxide with the compound in anhydrous toluene at -10 to 0℃ for 1.5 hours under an inert atmosphere .


Molecular Structure Analysis

The IUPAC name of the compound is 1-tert-butyl 2-ethyl 3-oxo-1,2-pyrrolidinedicarboxylate . The InChI code is 1S/C12H19NO5/c1-5-17-10(15)9-8(14)6-7-13(9)11(16)18-12(2,3)4/h9H,5-7H2,1-4H3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 257.29 . It is stored at 2-8°C under an inert atmosphere . The compound is a liquid or solid or semi-solid in physical form .

Scientific Research Applications

Synthesis and Catalysis

Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate is used in various synthetic and catalytic processes. For instance, it acts as a 1,4-dipole synthon in [4 + 2] annulation with N-tosylimines, leading to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high yields and regioselectivity (Zhu, Lan, & Kwon, 2003). Additionally, it is involved in the synthesis of 5-substituted oxazole-4-carboxylic acid esters, applicable to various carboxylic acids including N-Boc-protected amino acids (Tormyshev et al., 2006).

Enantioselective Reactions

Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate is significant in enantioselective reactions. For example, it is used in palladium-catalyzed α-arylation of N-Boc pyrrolidine, involving complex procedures such as deprotonation, transmetalation, and Negishi coupling, demonstrating its versatility in stereoselective syntheses (Barker et al., 2011).

Development of Novel Compounds

The compound plays a role in developing novel chemical entities. Its derivatives are used in generating ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate and related compounds, illustrating its utility in accessing a range of pyrrole derivatives (Dawadi & Lugtenburg, 2011). It also facilitates the chemoselective N-acylation of non-nucleophilic nitrogen heterocycles, broadening the scope of functional group tolerance in chemical reactions (Kumar et al., 2021).

Asymmetric Synthesis

Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate is pivotal in asymmetric syntheses. For instance, it is involved in the enantioselective synthesis of (R)-N-Boc-2-(2-hydroxyethyl)pyrrolidine, showcasing its role in producing chiral compounds with high enantiomeric purity (Deng & Mani, 2005).

Supramolecular Chemistry

This compound contributes to supramolecular chemistry, as seen in the diverse arrangement of substituted oxopyrrolidine analogues influenced by weak intermolecular interactions (Samipillai et al., 2016).

Safety And Hazards

The compound has a GHS07 pictogram. The hazard statements are H302-H317, indicating that it is harmful if swallowed and may cause an allergic skin reaction . The precautionary statement is P280, which advises wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-O-tert-butyl 2-O-ethyl 3-oxopyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-5-17-10(15)9-8(14)6-7-13(9)11(16)18-12(2,3)4/h9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFVPTGDKAJZDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(=O)CCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate

CAS RN

170123-25-8
Record name 1-tert-butyl 2-ethyl 3-oxopyrrolidine-1,2-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
WDG Brittain, CM Lloyd, SL Cobb - Journal of Fluorine Chemistry, 2020 - Elsevier
… In order to prepare several grams of 89 (Scheme 22a), commercially available ethyl N-Boc-3-oxopyrrolidine-2-carboxylate (85) was fluorinated with DAST in the absence of solvent, …
Number of citations: 18 www.sciencedirect.com
C Doebelin, Y He, TM Kamenecka - Tetrahedron letters, 2016 - Elsevier
… We initiated our synthetic investigations from commercially available ethyl N-Boc-3-oxopyrrolidine-2-carboxylate 19. The key step is the deoxofluorination of the β-oxo group. Literature …
Number of citations: 16 www.sciencedirect.com

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